
(Z)-3-(1,4-Diazepan-1-yl)-N'-hydroxypropanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-(1,4-Diazepan-1-yl)-N’-hydroxypropanimidamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a diazepane ring, which is a seven-membered ring containing two nitrogen atoms, and a hydroxypropanimidamide group, which contributes to its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(1,4-Diazepan-1-yl)-N’-hydroxypropanimidamide typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides under basic conditions.
Introduction of the Hydroxypropanimidamide Group: This step involves the reaction of the diazepane intermediate with a suitable hydroxypropanimidamide precursor under controlled conditions to ensure the formation of the desired (Z)-isomer.
Industrial Production Methods
Industrial production of (Z)-3-(1,4-Diazepan-1-yl)-N’-hydroxypropanimidamide may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(1,4-Diazepan-1-yl)-N’-hydroxypropanimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The imidamide group can be reduced to form amines.
Substitution: The diazepane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted diazepane derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Z)-3-(1,4-Diazepan-1-yl)-N’-hydroxypropanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diazepane ring may facilitate binding to these targets, while the hydroxypropanimidamide group can participate in hydrogen bonding and other interactions that modulate the compound’s activity. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-methyl-N’-[(Z)-{4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenyl}methylene]-1H-pyrazole-5-carbohydrazide
- 2-(4-Bromo-1H-pyrazol-1-yl)-N’-[(Z)-{4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenyl}methylene]-1H-pyrazole-5-carbohydrazide
Uniqueness
(Z)-3-(1,4-Diazepan-1-yl)-N’-hydroxypropanimidamide is unique due to its specific combination of a diazepane ring and a hydroxypropanimidamide group This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds
Properties
Molecular Formula |
C8H18N4O |
|---|---|
Molecular Weight |
186.26 g/mol |
IUPAC Name |
3-(1,4-diazepan-1-yl)-N'-hydroxypropanimidamide |
InChI |
InChI=1S/C8H18N4O/c9-8(11-13)2-6-12-5-1-3-10-4-7-12/h10,13H,1-7H2,(H2,9,11) |
InChI Key |
SGRUGKMRDGCGLZ-UHFFFAOYSA-N |
Isomeric SMILES |
C1CNCCN(C1)CC/C(=N/O)/N |
Canonical SMILES |
C1CNCCN(C1)CCC(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(2-Bromocyclohexyl)oxy]oxetane](/img/structure/B13296396.png)
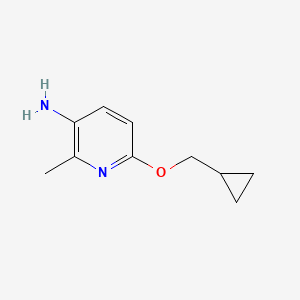
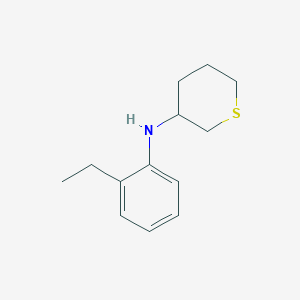
![(Cyclopropylmethyl)[(3,4-dichlorophenyl)methyl]amine](/img/structure/B13296401.png)
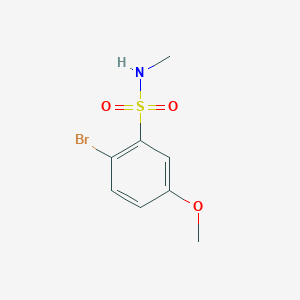
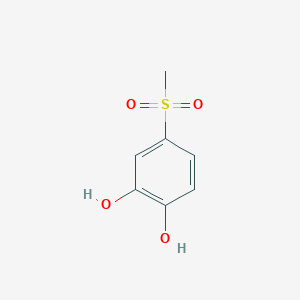
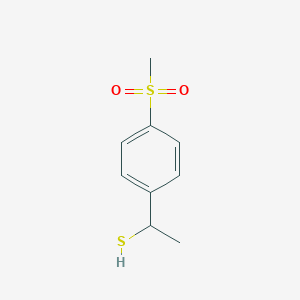
![[(3-Bromophenyl)methyl][3-(dimethylamino)propyl]amine](/img/structure/B13296441.png)
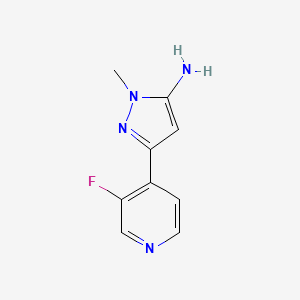
![5-Ethyl-2,6-dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13296457.png)
![2-{[1-(5-bromothiophen-2-yl)ethyl]amino}-N,N-dimethylacetamide](/img/structure/B13296464.png)

